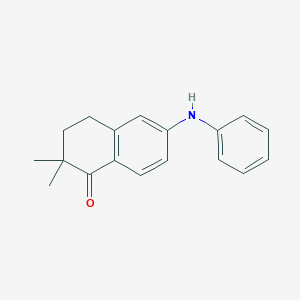
3-(Dodec-1-yn-1-yl)-2,1-benzoxaborol-1(3H)-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Dodec-1-yn-1-yl)-2,1-benzoxaborol-1(3H)-ol is an organic compound that belongs to the class of benzoxaboroles Benzoxaboroles are known for their unique structural features, which include a boron atom integrated into a benzene ring fused with an oxaborole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodec-1-yn-1-yl)-2,1-benzoxaborol-1(3H)-ol typically involves the following steps:
Formation of the Benzoxaborole Core: The benzoxaborole core can be synthesized through a cyclization reaction involving a boronic acid derivative and an appropriate ortho-substituted phenol.
Attachment of the Dodec-1-yn-1-yl Group: The dodec-1-yn-1-yl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentrations, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency and consistency.
化学反应分析
Types of Reactions
3-(Dodec-1-yn-1-yl)-2,1-benzoxaborol-1(3H)-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronate esters.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Boronic acids or boronate esters.
Reduction: Alkenes or alkanes.
Substitution: Various substituted benzoxaborole derivatives.
科学研究应用
3-(Dodec-1-yn-1-yl)-2,1-benzoxaborol-1(3H)-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or a molecular probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
作用机制
The mechanism of action of 3-(Dodec-1-yn-1-yl)-2,1-benzoxaborol-1(3H)-ol involves its interaction with specific molecular targets. The boron atom in the benzoxaborole core can form reversible covalent bonds with hydroxyl or amino groups in biological molecules, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The dodec-1-yn-1-yl group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
相似化合物的比较
Similar Compounds
2-(Dodec-1-yn-1-yl)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane: This compound shares the dodec-1-yn-1-yl group but differs in its core structure, which includes a trisilane moiety.
5-(Dodec-1-yn-1-yl)-2-hydroxybenzene-1,3-dicarbaldehyde: This compound also contains the dodec-1-yn-1-yl group but has a different aromatic core with aldehyde functionalities.
Uniqueness
3-(Dodec-1-yn-1-yl)-2,1-benzoxaborol-1(3H)-ol is unique due to its benzoxaborole core, which imparts specific chemical reactivity and potential biological activity. The presence of the dodec-1-yn-1-yl group further enhances its properties, making it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
832725-68-5 |
|---|---|
分子式 |
C19H27BO2 |
分子量 |
298.2 g/mol |
IUPAC 名称 |
3-dodec-1-ynyl-1-hydroxy-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C19H27BO2/c1-2-3-4-5-6-7-8-9-10-11-16-19-17-14-12-13-15-18(17)20(21)22-19/h12-15,19,21H,2-10H2,1H3 |
InChI 键 |
PKJQVKQJWKGFSG-UHFFFAOYSA-N |
规范 SMILES |
B1(C2=CC=CC=C2C(O1)C#CCCCCCCCCCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


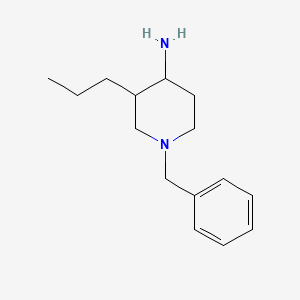
![4-[(4-Iodobenzoyl)oxy]-N,N,N-trimethylbutan-1-aminium iodide](/img/structure/B14207058.png)


![Phenol, 4-[5-[[(3-chlorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14207068.png)
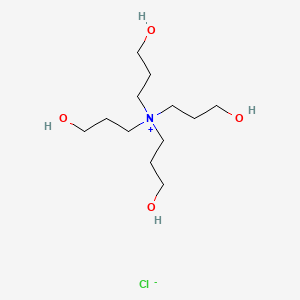
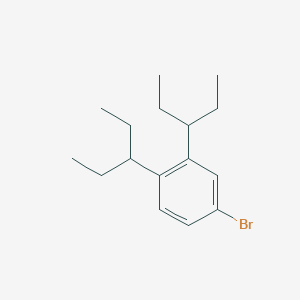
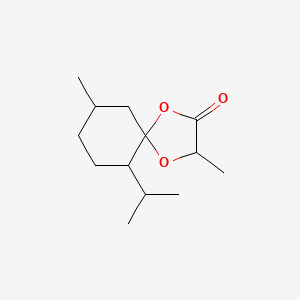
![3-{4-Methoxy-3-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14207096.png)

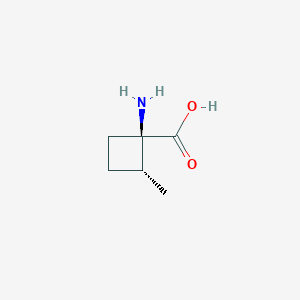
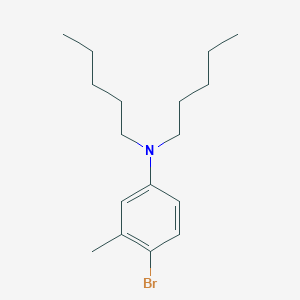
![4-[(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)ethynyl]-2-methylpyridine](/img/structure/B14207119.png)
